Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
CAS No.: 1076200-10-6
Cat. No.: VC0019261
Molecular Formula: C₁₅H₂₁NO₂
Molecular Weight: 247.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076200-10-6 |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 |
| IUPAC Name | ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ |
| SMILES | CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |
Introduction
Structural Characteristics and Chemical Properties
Chemical Identity and Molecular Structure
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate belongs to the acrylate family of organic compounds. It possesses the molecular formula C₁₅H₂₁NO₂ with a molecular weight of 247.33 g/mol. The compound features a phenyl ring substituted with an amino group at the para position and two ethyl groups at the meta positions (3,5-positions). The acrylate functionality is connected to the phenyl ring, creating a conjugated system that influences its chemical behavior and reactivity.
The IUPAC name of this compound is ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate, which indicates that the default configuration of the double bond is in the E (trans) orientation. This stereochemical feature is important for understanding the compound's spatial arrangement and potential interactions with biological targets.
Key Structural Information
The structural representation of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate can be described using the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1076200-10-6 |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ |
| SMILES | CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |
Physical Properties
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is characterized by its distinctive molecular structure, which contributes to its physical and chemical properties. The presence of the amino group, ethyl substituents, and acrylate functionality creates a molecule with multiple reactive sites. The compound typically exists as a solid at room temperature, with its solubility characteristics influenced by the polar ester group and the amino functionality, making it soluble in common organic solvents.
Synthesis Methodologies
Standard Synthetic Routes
The synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate typically involves a condensation reaction between 4-amino-3,5-diethylbenzaldehyde and ethyl acrylate in the presence of a catalyst. This reaction is commonly facilitated by a base such as triethylamine or pyridine, which assists in the formation of the carbon-carbon double bond through condensation mechanisms.
The general synthetic pathway can be outlined as follows:
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Preparation or acquisition of 4-amino-3,5-diethylbenzaldehyde as a starting material
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Condensation with ethyl acrylate under basic conditions
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Purification of the resulting product using appropriate techniques such as crystallization or column chromatography
Alternative Synthetic Approaches
While the direct condensation method represents the most straightforward approach to synthesizing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, alternative synthetic strategies could include:
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Palladium-catalyzed Heck coupling reactions between 4-amino-3,5-diethyliodobenzene or bromobenzene and ethyl acrylate
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Wittig or Horner-Wadsworth-Emmons reactions using appropriately functionalized phosphonium salts or phosphonate esters
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Step-wise functionalization of simpler aromatic precursors to introduce the required substituents
These alternative approaches may offer advantages in terms of yield, selectivity, or starting material availability depending on the specific requirements of the synthesis.
Chemical Reactivity and Transformations
Reactivity Profile
The chemical reactivity of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is governed primarily by two key functional groups: the amino group on the phenyl ring and the α,β-unsaturated ester moiety. These functional groups provide multiple sites for chemical transformations, making the compound versatile in various synthetic applications.
Amino Group Reactivity
The amino group at the para position of the phenyl ring serves as a nucleophilic center capable of participating in numerous reactions:
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Acylation reactions to form amides or carbamates
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Alkylation reactions to generate secondary or tertiary amines
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Diazotization to produce diazonium salts, which can undergo further transformations including coupling reactions
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Formation of imines or Schiff bases through condensation with carbonyl compounds
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Metal coordination through the nitrogen lone pair
Acrylate Functionality Reactivity
The α,β-unsaturated ester component of the molecule is susceptible to various transformations:
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Michael addition reactions with nucleophiles attacking at the β-carbon position
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Cycloaddition reactions, particularly Diels-Alder reactions where the acrylate serves as a dienophile
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Reduction of the double bond to yield the saturated ester derivative
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Hydrolysis of the ester group to form the corresponding carboxylic acid
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Transesterification reactions to produce different ester derivatives
The compound's reactivity is influenced by the presence of the amino group and the double bond, making it susceptible to various chemical transformations including nucleophilic addition reactions.
Applications in Research and Development
Pharmaceutical Applications
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate has potential applications in pharmaceutical research and development due to its versatile structure and functional groups. The compound can serve as:
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A building block for the synthesis of biologically active compounds
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An intermediate in the preparation of drug candidates
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A scaffold for introducing additional functionalities to develop structure-activity relationships
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A precursor for compounds with potential therapeutic properties
Chemical Research Applications
In synthetic organic chemistry, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate can function as:
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A model substrate for studying selective functionalization strategies
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A platform for investigating catalytic transformations
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A starting material for the synthesis of more complex molecular architectures
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A compound for studying conjugated systems and their properties
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, ethyl groups, amino protons, and the acrylate moiety
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¹³C NMR would provide information about the carbon framework, including the carbonyl carbon and the olefinic carbons
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the ester carbonyl (approximately 1700-1730 cm⁻¹)
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N-H stretching bands from the amino group (approximately 3300-3500 cm⁻¹)
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C=C stretching vibrations from the acrylate double bond
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Mass Spectrometry:
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Molecular ion peak at m/z 247 corresponding to the molecular weight
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Fragmentation patterns providing structural confirmation
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Chromatographic Analysis
Chromatographic techniques useful for analyzing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification
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Gas Chromatography (GC) potentially coupled with Mass Spectrometry (GC-MS) for detailed analysis
Structure-Activity Relationship Studies
Structural Modifications and Effects
The structure of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate offers multiple positions for modification to study structure-activity relationships:
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Variations of the amino group (acylation, alkylation, conversion to other nitrogen-containing functionalities)
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Modification of the ethyl substituents (extension, branching, replacement with other groups)
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Alterations to the acrylate moiety (different ester groups, conversion to amides or other carbonyl derivatives)
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Isosteric replacements within the core structure
Systematic modifications at these positions can provide valuable insights into how structural changes affect the compound's properties and potential biological activities.
Computational Studies
Computational methods can provide additional insights into the structure, reactivity, and properties of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate:
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Molecular modeling to determine preferred conformations
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Electronic structure calculations to map reactivity patterns
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Docking studies to evaluate potential interactions with biological targets
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Quantitative structure-activity relationship (QSAR) analyses to predict properties of derivatives
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